Superior Thermal Stabilization of Methacrylic Resin: Residual Monomer Reduction vs. 2-Ethylhexyl 3-Mercaptopropionate
In a direct comparison under identical polymerization conditions (AIBN initiator, 0.15 parts), 2-methoxybutyl 3-mercaptopropionate (presumed equivalent to 3-methoxybutyl 3-mercaptopropionate) achieved a residual monomer content of 1.58% in the formed methacrylic resin plate, whereas 2-ethylhexyl 3-mercaptopropionate at the same loading yielded a significantly higher residual monomer of 3.10% [1]. This represents an approximately 49% lower residual monomer for the methoxybutyl ester.
| Evidence Dimension | Residual monomer content (%) after thermal processing of methacrylic resin |
|---|---|
| Target Compound Data | 1.58% residual monomer (heated plate) |
| Comparator Or Baseline | 2-Ethylhexyl 3-mercaptopropionate: 3.10% residual monomer |
| Quantified Difference | ~49% relative reduction (1.52 percentage point absolute reduction) |
| Conditions | Methacrylic resin polymerization; initiator: Azobisisobutyronitrile (AIBN) 0.15 parts; CTA loading: 0.3 parts (Ref. Ex. 12 vs. Ref. Ex. 13); heated plate test. US Patent 4,661,571, Table 2. |
Why This Matters
Lower residual monomer directly translates to reduced VOC emissions, improved thermal stability, and enhanced mechanical integrity of the final molded methacrylic product, making this compound preferable for high-performance optical or engineering resin formulations.
- [1] Kato Y, Yuyama M, Moritani M, Iijima S. Process for the production of heat resistant methacrylic resin. United States Patent US4661571A, 1987. Table 2, Ref. Ex. 12 (2-Methoxybutyl 3-mercaptopropionate) vs Ref. Ex. 13 (2-Ethylhexyl 3-mercaptopropionate). View Source
